molecular formula C16H15BrFNO2S B2736774 2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1049462-52-3

2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2736774
CAS No.: 1049462-52-3
M. Wt: 384.26
InChI Key: YQHYQFNLYLBPMA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide” are not explicitly mentioned in the sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For “this compound”, the molecular weight is approximately 344.2, and the density is around 1.556g/cm3 .

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been synthesized and characterized, exhibiting properties useful for photodynamic therapy (PDT) applications. These compounds, such as zinc phthalocyanine substituted with benzenesulfonamide groups, show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Targets

Benzenesulfonamide derivatives have demonstrated inhibitory effects against human carbonic anhydrase I and II isoenzymes, suggesting their potential as therapeutic agents in conditions where enzyme inhibition is beneficial. These effects have been observed in compounds synthesized by microwave irradiation, showing potent inhibitory capacities with low nanomolar inhibition constants (Gul et al., 2016).

Synthetic Applications in Organic Chemistry

Research into benzenesulfonamide derivatives has also revealed their utility in the synthesis of complex organic molecules. For instance, electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide has facilitated the efficient synthesis of various benzonitriles, important intermediates in pharmaceutical development (Anbarasan, Neumann, & Beller, 2011).

Potential in Anti-Inflammatory and Antimicrobial Applications

Several studies on benzenesulfonamide derivatives have shown their potential in anti-inflammatory and antimicrobial applications. For example, sulfonamides have been used as antibacterial drugs for decades, and new derivatives continue to be explored for their therapeutic potentials in these areas (Deng et al., 2021).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide” is not provided in the sources .

Safety and Hazards

Safety and hazards information is crucial for handling and working with chemical compounds. For “2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide”, it is advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation .

Future Directions

The future directions for the research and application of “2-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide” are not explicitly mentioned in the sources .

Properties

IUPAC Name

2-bromo-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYQFNLYLBPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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